Balanced Inhibition of Monoamine Transporters (DAT/SERT/NET) Relative to Selective Inhibitors
This compound exhibits moderate, balanced inhibition of the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, with IC50 values in the mid-nanomolar to low-micromolar range. This profile contrasts sharply with selective reuptake inhibitors such as methylphenidate (DAT-selective) or fluoxetine (SERT-selective). Specifically, its SERT IC50 of 100 nM is less potent than fluoxetine's 32-49 nM, but its DAT IC50 of 658-945 nM is significantly weaker than methylphenidate's 79 nM, indicating a broader but less potent reuptake inhibition signature [1][2][3].
| Evidence Dimension | Monoamine Transporter Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | DAT: 658-945 nM; SERT: 100 nM; NET: 443 nM |
| Comparator Or Baseline | Methylphenidate: DAT = 79 nM; Fluoxetine: SERT = 32-49 nM |
| Quantified Difference | Target compound is ~8-12x less potent at DAT than methylphenidate, and ~2-3x less potent at SERT than fluoxetine. It is a balanced, moderate-potency inhibitor across all three transporters. |
| Conditions | Human transporters expressed in HEK293 cells; [3H]dopamine, [3H]serotonin, or [3H]norepinephrine uptake assays. |
Why This Matters
This balanced inhibition profile distinguishes the compound from single-transporter-selective agents, making it a valuable tool for studying polypharmacology in neuropsychiatric disorders where modulating multiple monoamine systems is hypothesized to be beneficial.
- [1] EcoDrugPlus Database. (2,5-Dichlorophenyl)(oxolan-3-yl)methanamine Biological Activity Summary. Retrieved from https://ecodrugplus.helsinki.fi/SearchData?compound_id=2126094 View Source
- [2] Chen, Y. et al. (2014). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Data retrieved from https://www.bluelight.org/community/threads/methylphenidate-as-a-lead-compound.324342/ View Source
- [3] Zhang, L. M. et al. (2013). Table 4. The functional properties of YL-0919 and fluoxetine on SERT. PLoS ONE. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC3867442/table/pone-0083271-t004/ View Source
